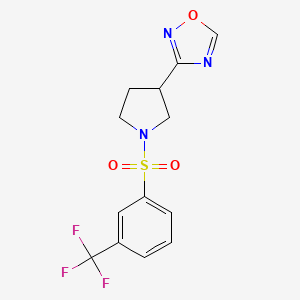
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethylphenyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . The trifluoromethyl group can increase the lipophilicity and metabolic stability of a compound .Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. Pyrrolidine derivatives are known to bind to multiple receptors, which could make them useful in drug development .
Mode of Action
The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s binding affinity to its target . The sulfonyl group might also play a role in the compound’s interaction with its targets .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many compounds with similar structural features are known to have diverse biological activities .
Pharmacokinetics
The ADME properties of a compound depend on various factors including its chemical structure, solubility, and stability. The presence of the pyrrolidine ring could potentially influence these properties .
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a potent and selective inhibitor of PP4, making it a valuable tool for studying the function of PP4. This compound has also been shown to have minimal off-target effects, making it a reliable tool for studying PP4-mediated signaling pathways. However, this compound has several limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound has a short half-life in vivo, which can limit its use in animal studies.
Orientations Futures
There are several future directions for the use of 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole in scientific research. One potential direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the use of this compound in combination with other inhibitors to target multiple signaling pathways simultaneously. Additionally, this compound could be used to study the role of PP4 in other cellular processes, such as autophagy and immune response. Overall, this compound has the potential to be a valuable tool for studying the function of PP4 and its role in various cellular processes.
Méthodes De Synthèse
The synthesis of 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidine-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with thionyl chloride and hydrazine hydrate to yield the final product, this compound. The overall yield of this compound synthesis is approximately 30%.
Applications De Recherche Scientifique
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has been widely used in scientific research as a tool to study the function of PP4. PP4 is a serine/threonine phosphatase that regulates various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. This compound has been shown to selectively inhibit PP4 activity, leading to the identification of several PP4 substrates and the discovery of new PP4-mediated signaling pathways. This compound has also been used to study the role of PP4 in cancer biology and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-2-1-3-11(6-10)23(20,21)19-5-4-9(7-19)12-17-8-22-18-12/h1-3,6,8-9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEIATYKMORVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2948572.png)
![2-(3-methoxyphenyl)-N~1~-(1-{[3-(2-methylphenyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidyl)acetamide](/img/structure/B2948574.png)
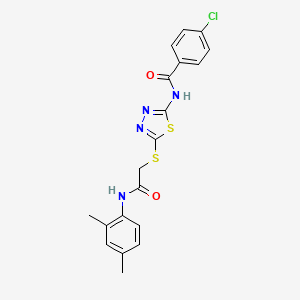
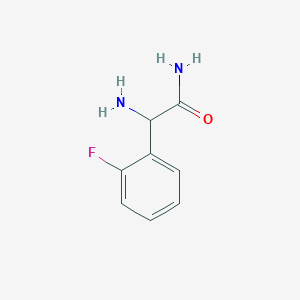
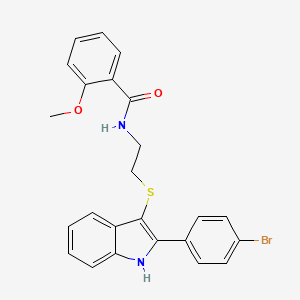
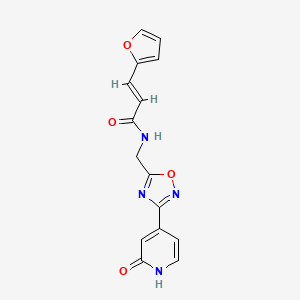

![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)
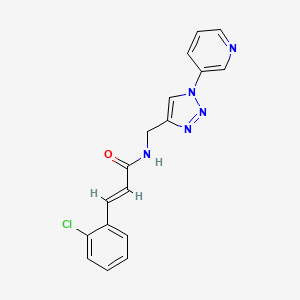
![1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2948590.png)
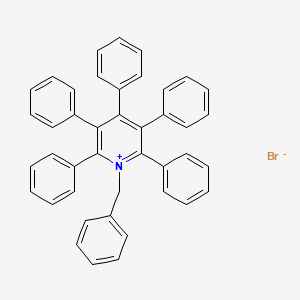
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2948593.png)
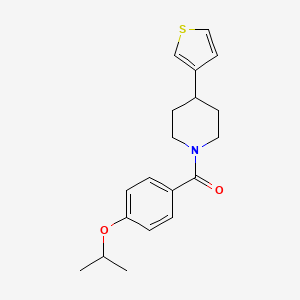
![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)